molecular formula C9H11NO2 B108119 2-Pyridin-2-ylethyl acetate CAS No. 16632-09-0

2-Pyridin-2-ylethyl acetate

Cat. No.: B108119
CAS No.: 16632-09-0
M. Wt: 165.19 g/mol
InChI Key: QJMDHSUWAIPQAF-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylethyl acetate is a valuable chemical intermediate in medicinal chemistry and materials science research. The 2-pyridin-2-ylethyl moiety serves as a key scaffold for constructing biologically active molecules. Research indicates that derivatives containing the 2-pyridylmethyl group can be transformed into various heterocyclic systems, including 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, which are privileged structures in drug discovery for their antimicrobial and antiviral properties . Furthermore, the integration of pyridine derivatives with π-conjugated systems is a established strategy for developing novel organic fluorescent materials with tunable photophysical properties, which have potential applications in sensors and light-emitting diodes . As a synthetic intermediate, the acetate functional group offers a versatile handle for further chemical modifications, including hydrolysis to the alcohol or nucleophilic substitution, enabling the incorporation of this fragment into more complex target structures for research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-2-ylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-8(11)12-7-5-9-4-2-3-6-10-9/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMDHSUWAIPQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282345
Record name 2-pyridin-2-ylethyl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16632-09-0
Record name NSC25510
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-pyridin-2-ylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Framework and Distinctive Chemical Characteristics

2-Pyridin-2-ylethyl acetate (B1210297), with the chemical formula C9H11NO2, is characterized by a pyridine (B92270) ring attached to an ethyl acetate group. echemi.com This combination of an aromatic heterocyclic amine and an ester functional group confers upon the molecule a set of distinctive properties that are leveraged in various chemical transformations. The synthesis of this compound typically involves the acetylation of 2-(pyridin-2-yl)ethanol.

The presence of the pyridine ring, a six-membered aromatic ring containing one nitrogen atom, provides a site for various chemical reactions. The nitrogen atom can act as a base or a nucleophile, and the aromatic ring can undergo electrophilic or nucleophilic substitution reactions. The ester group, on the other hand, is susceptible to hydrolysis, transesterification, and reduction, offering a handle for further molecular modifications.

Key chemical and physical properties of 2-Pyridin-2-ylethyl acetate are summarized in the table below:

PropertyValue
Molecular Weight 165.19 g/mol
Boiling Point 242.6°C at 760 mmHg
Density 1.086 g/cm³
Flash Point 100.5°C
Refractive Index 1.503
Vapor Pressure 0.0336 mmHg at 25°C
This table was generated based on data from ECHEMI. echemi.com

The reactivity of this compound is a key aspect of its chemical profile. It can undergo oxidation to form pyridine-2-carboxylic acid or be reduced to 2-pyridin-2-ylethanol. Furthermore, the acetate group can be substituted by other functional groups through nucleophilic substitution reactions.

Significance Within Contemporary Organic Chemistry and Research Trajectories

Preparation of 2-(Pyridin-2-yl)ethanol as a Key Intermediate

The synthesis of 2-(pyridin-2-yl)ethanol can be achieved through several routes. One common method involves the reaction of 2-methylpyridine (B31789) (α-picoline) with an aldehyde, such as acetaldehyde (B116499) or paraformaldehyde, often in the presence of a base like triethylamine (B128534). google.com For instance, reacting 2-methylpyridine with paraformaldehyde in the presence of triethylamine at elevated temperatures can produce 2-pyridineethanol. google.com Another approach involves the Knoevenagel condensation of 2-methylpyridine with benzaldehyde, which can proceed without a catalyst or solvent to yield 1-phenyl-2-(pyridin-2-yl)ethanol. researchgate.net

Furthermore, 2-(pyridin-2-yl)ethanol derivatives can be synthesized through various catalytic reactions. For example, 2-(2-pyridyl)ethanol derivatives have been shown to react with aryl and alkenyl chlorides in palladium-catalyzed reactions, leading to the substitution of the chloro group with a 2-pyridylmethyl group. sigmaaldrich.com The compound 2-(5-ethylpyridin-2-yl)ethanol, a key intermediate for the synthesis of the antidiabetic drug pioglitazone, highlights the pharmaceutical relevance of this class of molecules. researchgate.netresearchgate.net

The table below summarizes some of the reported methods for the synthesis of 2-(pyridin-2-yl)ethanol and its derivatives.

Starting MaterialReagentsProductKey FeaturesReference
2-MethylpyridineAcetaldehyde, Triethylamine1-(Pyridin-2-yl)propan-2-olReaction conducted in an autoclave at 140°C. google.com
2-MethylpyridineParaformaldehyde, Triethylamine2-PyridineethanolReaction conducted in an autoclave at 140°C. google.com
2-MethylpyridineBenzaldehyde1-Phenyl-2-(pyridin-2-yl)ethanolCatalyst- and solvent-free Knoevenagel condensation. researchgate.net
2-Bromoethanol2-Aminopyridine2-Amino-2-(pyridin-2-yl)ethanolNucleophilic substitution.

Esterification Pathways for this compound

Once 2-(pyridin-2-yl)ethanol is obtained, the subsequent esterification to form this compound can be accomplished through various methods, ranging from classical acid-catalyzed reactions to more advanced synthetic protocols.

Direct esterification of 2-(pyridin-2-yl)ethanol with acetic acid or its derivatives is a straightforward method. These reactions are typically catalyzed by a strong acid, such as sulfuric acid, to protonate the carboxylic acid and enhance its electrophilicity. organic-chemistry.org Alternatively, reagents like acetyl chloride can be used in the presence of a base to neutralize the HCl byproduct. organic-chemistry.org The use of coupling reagents, common in peptide synthesis, also provides a mild and efficient route to the ester. organic-chemistry.org

The following table outlines several direct esterification methods.

AlcoholAcylating AgentCatalyst/ReagentKey ConditionsReference
2-(Pyridin-2-yl)ethanolAcetic AcidSulfuric AcidAcid-catalyzed esterification. organic-chemistry.org
2-(Pyridin-2-yl)ethanolAcetyl ChloridePyridineBase-mediated acylation. organic-chemistry.org
2-(Pyridin-2-yl)ethanolAcetic AcidEDCI, HOBtCoupling reagent-mediated esterification. organic-chemistry.org

Advanced synthetic strategies for ester formation can offer advantages in terms of mildness and substrate scope. The use of diazo compounds represents one such advanced approach. Diazo compounds are versatile reagents in organic synthesis, capable of participating in a wide range of transformations. constructor.universitynnl.gov.np While direct application of diazo reagents for the synthesis of this compound is not extensively detailed in the provided results, the general reactivity of diazo compounds, such as in O-H insertion reactions catalyzed by rhodium(II) acetate, suggests a potential pathway. constructor.universitynnl.gov.np For instance, a rhodium-catalyzed reaction between a diazo compound and an alcohol can lead to the formation of an ether, and analogous insertions into carboxylic acids can form esters.

Furthermore, flow chemistry has emerged as a powerful tool for handling potentially hazardous reagents like diazo compounds safely and efficiently. nih.gov Telescoped flow processes, where a diazo compound is generated and consumed in situ, minimize the risks associated with its accumulation. nih.gov

Synthesis and Functionalization of Related 2-(Pyridin-2-yl)ethyl Derivatives

The versatility of the 2-(pyridin-2-yl)ethyl scaffold extends beyond the simple acetate ester, allowing for the synthesis and functionalization of a wide array of derivatives with potential applications in materials science and medicinal chemistry.

2-(Pyridin-2-yl)ethyl methacrylate (PyEMA) is a notable derivative that serves as a monomer in polymer chemistry. rsc.orgrsc.org It is synthesized by the esterification of 2-(pyridin-2-yl)ethanol with methacryloyl chloride. rsc.orgresearchgate.net This monomer can be polymerized using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create well-defined polymers. rsc.orgrsc.orgresearchgate.net These polymers are of interest because the 2-(pyridin-2-yl)ethyl ester group can be cleaved under specific conditions, offering a route to functional polymers like poly(methacrylic acid). rsc.orgresearchgate.net

The functionalization of the pyridine ring in 2-(pyridin-2-yl)ethyl derivatives presents a synthetic challenge due to the electron-deficient nature of the pyridine ring. beilstein-journals.org However, various strategies have been developed to achieve regioselective C-H functionalization. beilstein-journals.orgresearchgate.netnih.gov

Transition-Metal Catalysis: Rhodium-catalyzed reactions have been employed for the regioselective alkylation of pyridines. beilstein-journals.org

Blocking Groups: The use of a blocking group can direct functionalization to a specific position, such as the C4-position in Minisci-type reactions. nih.gov

Lewis Acid Activation: Activating the pyridine ring with a Lewis acid, such as BF₃·OEt₂, can facilitate nucleophilic addition at the C4-position. acs.org

Pyridine N-Oxides: The conversion of pyridines to their N-oxides can alter the reactivity and direct functionalization to the C2 or C4 positions. beilstein-journals.org

These methods provide powerful tools for the late-stage functionalization of the pyridine core, enabling the synthesis of a diverse range of complex molecules from a common 2-(pyridin-2-yl)ethyl precursor. nih.gov

Sustainable Synthesis Protocols for this compound

The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound, this involves exploring alternatives to traditional chemical methods, focusing on enzymatic catalysis and the principles of green chemistry to reduce environmental impact and enhance efficiency.

Enzymatic catalysis, particularly through the use of lipases, presents a highly promising avenue for the sustainable synthesis of esters like this compound. Lipases are effective biocatalysts for esterification and transesterification reactions under mild conditions, often exhibiting high selectivity and reducing the need for hazardous reagents and solvents. A particularly well-regarded biocatalyst is Novozym 435, which is an immobilized form of Candida antarctica lipase (B570770) B (CaLB). researchgate.netnih.govresearchgate.net This catalyst is known for its high efficiency, stability, and reusability in organic synthesis. nih.govresearchgate.net

Research into the enzymatic synthesis of various pyridine esters has established optimal conditions that could be adapted for the production of this compound. nih.govresearchgate.net A proposed sustainable method would involve the direct enzymatic esterification of 2-(pyridin-2-yl)ethanol with an acyl donor such as acetic acid or ethyl acetate. The reaction would be catalyzed by an immobilized lipase, like Novozym 435. Key parameters for optimizing this reaction include the choice of solvent, temperature, and the molar ratio of the reactants. For instance, studies on the synthesis of other pyridine esters have found optimal conditions to be a reaction temperature of 50 °C in a solvent like n-hexane, with the presence of molecular sieves to remove the water byproduct and drive the reaction equilibrium towards the product. nih.govresearchgate.net Solventless reaction conditions have also been shown to be successful in the enzymatic synthesis of pyridine-based oligoesters, offering an even more environmentally friendly approach by eliminating the solvent altogether. nih.gov

Another sustainable strategy involves tandem chemo-enzymatic reactions. A one-pot synthesis for a related compound, (R)-1-(pyridin-4-yl)ethyl acetate, has been developed using a co-immobilized palladium and lipase catalyst. nih.gov In this process, a ketone is first hydrogenated by the palladium catalyst to form the corresponding alcohol, which is then acetylated in the same pot by the lipase. nih.gov This approach, optimized at 50°C in toluene, showcases the potential for integrated catalytic systems to perform multi-step syntheses in a more efficient and sustainable manner. nih.gov

Beyond enzymatic methods, other green chemistry principles can be applied to the synthesis of this compound. This includes the use of safer, more sustainable solvents like dimethyl carbonate as alternatives to hazardous ones such as dichloromethane. rsc.org Additionally, the use of microwave irradiation as an energy source can significantly accelerate reaction times and improve yields in the synthesis of pyridine derivatives, as demonstrated in one-pot multicomponent reactions conducted in ethanol. nih.govresearchgate.net

The table below summarizes potential sustainable synthesis protocols for this compound based on findings from related pyridine ester syntheses.

CatalystPrecursorsSolventReaction ConditionsKey Advantages
Novozym 435 (Immobilized Candida antarctica lipase B)2-(Pyridin-2-yl)ethanol, Acetic Acid/Ethyl Acetaten-Hexane or Solventless50 °C, Molecular SievesHigh selectivity, Mild conditions, Reusable catalyst, Environmentally benign nih.govresearchgate.netnih.gov
Co-immobilized Palladium and Lipase2-Acetylpyridine, Hydrogen, Acetyl DonorToluene50 °COne-pot tandem reaction, High efficiency nih.gov
Microwave-assisted Synthesis(Not specified for this compound)EthanolMicrowave IrradiationRapid reaction times, High yields, Energy efficient nih.govresearchgate.net

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations

Hydrolytic Cleavage of the Ester Moiety

The ester linkage in 2-Pyridin-2-ylethyl acetate (B1210297) is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This process results in the formation of 2-pyridine ethanol and an acetate salt or acetic acid.

The hydrolysis of esters can proceed through several mechanisms, with the most common for simple esters being the bimolecular acyl-oxygen cleavage (BAc2) mechanism under basic conditions. epa.gov In this pathway, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the alkoxide (2-pyridin-2-ylethoxide) as the leaving group to form acetic acid. The alkoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.commasterorganicchemistry.com

Under acidic conditions, the mechanism is the reverse of Fischer esterification. wikipedia.org The carbonyl oxygen is first protonated by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, the 2-pyridine ethanol moiety is eliminated as the alcohol, and the carboxylic acid is regenerated along with the acid catalyst. youtube.com The reaction is an equilibrium process, and an excess of water is required to drive it towards the products. chemistrysteps.comwikipedia.org

Interactive Table: General Mechanisms of Ester Hydrolysis

Catalyst Key Steps Intermediate Nature of Reaction
Base (e.g., NaOH) 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the alkoxide leaving group. 4. Deprotonation of the carboxylic acid. Tetrahedral alkoxide Irreversible masterorganicchemistry.comyoutube.com

| Acid (e.g., H₂SO₄) | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O on carbonyl carbon. 3. Proton transfer steps. 4. Elimination of the alcohol. 5. Deprotonation to regenerate the catalyst. | Protonated tetrahedral intermediate | Reversible wikipedia.orglibretexts.org |

The rate of hydrolysis of 2-Pyridin-2-ylethyl acetate is significantly influenced by catalysts. Strong acids and bases are effective catalysts, as described above. Additionally, the pyridine (B92270) nitrogen in the molecule itself can influence the reaction, a phenomenon known as intramolecular catalysis, although this effect is generally weak.

Pyridine and its derivatives can also act as nucleophilic catalysts in the hydrolysis of other esters, such as aryl acetates. acs.org This occurs via the formation of a reactive N-acetylpyridinium intermediate. While this is an intermolecular process, it highlights the catalytic potential of the pyridine moiety. In the context of this compound's own hydrolysis, the proximity of the pyridine nitrogen to the ester group is not ideally situated for efficient intramolecular nucleophilic catalysis. However, it can act as a general base catalyst, accepting a proton from a water molecule and increasing the concentration of the nucleophilic hydroxide ion. studysmarter.co.uk

Reactions of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, which dictates its reactivity towards both electrophiles and nucleophiles.

Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.org Reactions require harsh conditions, and substitution typically occurs at the 3-position (meta to the nitrogen). This is because the intermediates for attack at the 2- and 4-positions have a resonance structure that places a positive charge on the electronegative nitrogen atom, which is highly unfavorable. youtube.com For instance, nitration of pyridine itself requires heating to around 300°C. youtube.com

To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide. bhu.ac.in The oxygen atom in pyridine-N-oxide can donate electron density into the ring, activating it for EAS, primarily at the 4-position (para). bhu.ac.inyoutube.com After the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. bhu.ac.in

Interactive Table: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

Position of Attack Stability of Intermediate Major Product
C-2 (ortho) Destabilized (positive charge on N) Minor
C-3 (meta) Most stable Yes

| C-4 (para) | Destabilized (positive charge on N) | Minor |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. wikipedia.org A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. bhu.ac.in

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a nucleophile and a base. It can react with alkyl halides to form quaternary pyridinium salts and with peracids to form the corresponding N-oxide. wikipedia.org The formation of pyridine-N-oxides is a key derivatization, as it not only facilitates electrophilic substitution but also enables nucleophilic substitution at the 2- and 4-positions with reagents like phosphorus oxychloride (POCl₃). chemtube3d.comalmerja.com

Transformations Involving the Ethylene Linker

The ethylene bridge connecting the pyridine ring and the acetate group is generally less reactive than the other functional groups in the molecule. It is a saturated alkyl chain and typically does not undergo reactions under the conditions used to modify the ester or the pyridine ring. However, under more forcing conditions, such as those involving strong oxidizing agents or radical reactions, the C-H bonds of the ethylene linker could potentially react. The presence of the adjacent pyridine ring can influence the reactivity of the ethylene C-H bonds, particularly at the carbon atom attached to the ring (the benzylic-like position), which could be more susceptible to oxidation or radical substitution.

Derivatization Strategies for Functional Group Elaboration

Functional group elaboration of this compound can be approached by targeting the pyridine ring, the ester, or by utilizing its precursor, 2-(2-hydroxyethyl)pyridine (also known as 2-pyridineethanol). guidechem.comchemicalbook.comnih.gov

Derivatization via the precursor is particularly versatile. 2-(2-Hydroxyethyl)pyridine serves as a key intermediate for creating various derivatives through reactions at the hydroxyl group. guidechem.comchemicalbook.com For instance, palladium-catalyzed reactions of 2-(2-pyridyl)ethanol derivatives with aryl and alkenyl chlorides can lead to the substitution of the chloro groups with a 2-pyridylmethyl moiety. chemicalbook.com The hydroxyl group itself can be converted into other functional groups, providing a handle for further molecular construction.

Direct derivatization of the pyridine ring can involve electrophilic or nucleophilic substitution reactions. Due to the electron-deficient nature of the pyridine ring, nucleophilic substitutions are generally more facile than in benzene derivatives. wikipedia.org A variety of carbon-nitrogen bond-forming reactions, including amination, can be used to introduce new functional groups onto the pyridine ring. researchgate.net Pyridine-N-oxides, formed via oxidation, are excellent substrates for nucleophilic substitution, offering a valuable alternative to reactions on 2-halopyridines. researchgate.net

Furthermore, specialized reagents can be used for derivatization. For example, 2-hydrazino-1-methylpyridine has been developed as a derivatizing agent to enhance the sensitivity of analysis for other molecules in mass spectrometry, demonstrating how modified pyridines can serve as functional reagents. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Spectroscopic analysis is fundamental to the characterization of 2-(Pyridin-2-yl)ethyl acetate (B1210297), revealing key information about its molecular structure and electronic properties.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of an ester like 2-(Pyridin-2-yl)ethyl acetate is distinguished by a strong absorption band corresponding to the carbonyl (C=O) group of the ester, typically appearing around 1740 cm⁻¹. Additional significant peaks include those for the C-O-C stretching vibrations of the ester group. The presence of the pyridine (B92270) ring is confirmed by characteristic C=C and C=N stretching vibrations within the aromatic region (approximately 1400-1600 cm⁻¹). researchgate.net For instance, the synthesis of a related compound, pyridin-2-ylmethyl 2-(eugenoxy) acetate, was confirmed by the appearance of a carbonyl ester group peak at 1751.36 cm⁻¹ and the disappearance of the broad -OH band around 3500 cm⁻¹. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The pyridine moiety in 2-(Pyridin-2-yl)ethyl acetate contains a delocalized π-electron system, which gives rise to characteristic UV absorptions. These absorptions are typically due to π → π* and n → π* electronic transitions. The UV-Vis spectra of pyridine derivatives are sensitive to solvent polarity and pH. researchgate.net Studies on related (pyridin-2-ylmethyl)porphyrins show characteristic Soret and Q bands in their UV-Vis spectra, demonstrating the influence of the pyridine substituent on the electronic properties of the larger molecule. academie-sciences.fr The introduction of different substituents on the pyridine ring can lead to shifts in the absorption maxima.

Spectroscopic Data for Related Pyridine Esters
Technique Characteristic Absorption/Feature
Infrared (IR) C=O Stretch (Ester): ~1740-1764 cm⁻¹ C=N Stretch (Pyridine): ~1593 cm⁻¹ C-O-C Stretch (Ester): ~1255 cm⁻¹ researchgate.net
UV-Visible (UV-Vis) π → π and n → π transitions:** Characteristic of the pyridine ring researchgate.net

X-ray Diffraction Studies for Solid-State Structural Elucidation of Related Compounds

For example, structural studies on other pyridine derivatives have been successfully confirmed using this method. researchgate.net In one study, the crystal structures of mononuclear cyclopalladated compounds containing phosphine (B1218219) and pyridine-derived imine ligands were investigated, revealing detailed information about their molecular geometry and intermolecular interactions. mdpi.com Similarly, the structures of several newly synthesized pyridine derivatives have been confirmed by single-crystal X-ray diffraction, which helped in understanding how molecules are linked by hydrogen bonds to form dimers or more complex structures. researchgate.netnih.gov These studies underscore the power of X-ray diffraction in providing definitive structural evidence for pyridine-containing compounds.

Chromatographic Methods in Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of 2-(Pyridin-2-yl)ethyl acetate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing pyridine derivatives. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is frequently used, often with a C18 column. tandfonline.com The separation is typically achieved using an isocratic or gradient mobile phase, which might consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous solution. researchgate.nettandfonline.com For instance, a method was developed for separating pyridine derivatives using a mobile phase of methanol (B129727) and a pH 7.0 phosphate (B84403) buffer. nih.gov The choice of mobile phase composition, including the type and concentration of acidic additives, can significantly influence the retention time and separation of basic compounds like pyridine derivatives. helixchrom.com Detection is commonly performed using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance, such as 220 nm or 240 nm. researchgate.nettandfonline.com HPLC methods have been successfully used to achieve purity levels of over 98% for separated pyridine derivatives. nih.gov

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful tool for the analysis of volatile compounds like 2-(Pyridin-2-yl)ethyl acetate. figshare.comdoi.org GC separates components of a mixture based on their volatility and interaction with the stationary phase of the column. The subsequent MS analysis provides mass-to-charge ratio data, which aids in structural elucidation and confirmation of the compound's identity. figshare.com For analytes with functional groups that are not amenable to GC, chemical derivatization may be employed to increase volatility and improve chromatographic properties. jfda-online.com Purity can be confirmed by the presence of a single major peak in the chromatogram. figshare.com

Chromatographic Methods for Pyridine Derivatives
Technique Typical Conditions
HPLC Column: Reversed-phase (e.g., C18, RP-8) tandfonline.comMobile Phase: Acetonitrile/Methanol and buffered aqueous solution nih.govtandfonline.comDetection: UV (e.g., 220 nm, 240 nm) researchgate.nettandfonline.com
GC-MS Application: Purity assessment and structural confirmation for volatile derivatives figshare.comdoi.orgSeparation: Based on volatility and column interaction jfda-online.comDetection: Mass Spectrometry for identification

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. q-chem.comduke.edu It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. q-chem.comsphinxsai.com

For 2-Pyridin-2-ylethyl acetate (B1210297), a DFT approach, such as using the B3LYP functional with a basis set like 6-311G(d,p), would be employed to perform geometry optimization. sphinxsai.comiucr.org This process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. storion.ru The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface. sphinxsai.comresearchgate.net From this optimized geometry, key energetic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. iucr.org The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. iucr.org

Table 1: Representative Energetic Properties Calculated by DFT (Note: This table is illustrative of typical DFT outputs and is not based on published data for 2-Pyridin-2-ylethyl acetate.)

PropertyDescriptionIllustrative Value
Total Energy The total electronic energy of the optimized molecular structure.-X Hartrees
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-Y eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-Z eV
HOMO-LUMO Gap (ΔE) The energy difference between LUMO and HOMO; indicates chemical reactivity.(Y-Z) eV
Dipole Moment A measure of the net molecular polarity.D Debyes

This table is a template demonstrating the type of data generated from DFT calculations.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. libretexts.orgnih.gov These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can provide highly accurate results but are computationally more demanding than DFT. libretexts.orgscribd.com They are often used for smaller molecules or as a benchmark for other methods. libretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like AM1 or PM3 are much faster than ab initio or DFT methods, allowing for the study of very large molecular systems or for high-throughput screening, though with a trade-off in accuracy. libretexts.orgwikipedia.org For a molecule like this compound, semi-empirical methods could be used for initial conformational searches before refining the results with more accurate DFT or ab initio calculations. mdpi.com

Computational Reaction Dynamics and Mechanism Simulations

These simulations model the progression of a chemical reaction over time, providing a detailed picture of the transformation from reactants to products. u-szeged.hu

The Potential Energy Surface (PES) is a conceptual and mathematical model that represents the energy of a molecule as a function of its geometry. researchgate.net By exploring the PES, chemists can identify stable molecules (local minima), and the transition states that connect them. researchgate.netchemrxiv.org For this compound, characterizing the PES would be essential to understand processes like its hydrolysis, where the ester group reacts with water. The simulation would map out the energy changes as the water molecule approaches and reacts with the acetate group. duke.edu

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest energy point on the pathway from reactant to product. github.io It is a first-order saddle point on the PES, characterized by having exactly one imaginary vibrational frequency. wuxiapptec.com Identifying the TS is crucial for calculating the activation energy of a reaction.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. github.ioscience.gov This analysis maps the minimum energy path connecting the transition state to the reactant and product minima on the PES. wuxiapptec.comresearchgate.net This confirms that the identified TS correctly links the desired reactants and products and provides a detailed step-by-step visualization of the reaction mechanism. smu.edu For a reaction involving this compound, an IRC analysis would show the precise geometric changes, such as bond breaking and formation, as the reaction progresses. acs.org

Conformational Analysis and Stereochemical Prediction

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, rotations around the C-C and C-O single bonds can lead to various conformers with different energies. Computational methods can be used to identify the most stable conformer, which is the one that predominates under given conditions. researchgate.net Studies on related flexible molecules have shown that DFT calculations are effective in determining the relative stabilities of different conformers. researchgate.netmdpi.com

Stereochemical prediction involves determining the three-dimensional arrangement of atoms. While this compound itself is not chiral, computational methods are essential for predicting the stereochemical outcomes of reactions involving similar chiral molecules or catalysts. umich.edunih.gov For instance, if this molecule were to react at a prochiral center, computational modeling could predict which stereoisomer would be the major product.

Molecular Modeling for Ligand Design and Interaction Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of this compound, these methods are pivotal for designing novel ligands and understanding their interactions with biological targets or metal centers.

Ligand-Based Design: In the absence of a known receptor structure, ligand-based design methodologies can be employed. This approach leverages the structural and electronic properties of this compound as a template to design new molecules with similar or enhanced functionalities. Techniques such as pharmacophore modeling can identify the key chemical features of the molecule—such as hydrogen bond acceptors (the pyridine (B92270) nitrogen and carbonyl oxygen), hydrogen bond donors (none in the parent molecule, but can be introduced through modification), hydrophobic regions (the ethyl and phenyl groups), and aromatic features. By creating a 3D map of these features, new compounds can be designed to match this pharmacophore, increasing the likelihood of similar biological activity.

Structure-Based Design: When a target receptor structure is available, for instance, from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. Molecular docking is a primary technique used to predict the preferred orientation and binding affinity of this compound within the active site of a receptor. sci-hub.se The pyridine ring can act as a hydrogen bond acceptor or participate in π-π stacking interactions with aromatic residues of the receptor. tandfonline.com The ester group, with its carbonyl oxygen, also presents a potential hydrogen bond acceptor site. The ethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry within the binding pocket.

Molecular dynamics (MD) simulations can further refine the understanding of these interactions over time. chemrevlett.com An MD simulation would model the dynamic behavior of the this compound-receptor complex, providing insights into the stability of the binding mode, the role of solvent molecules, and the energetic contributions of various interactions. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

ParameterValueDescription
Binding Affinity (kcal/mol) -7.2Predicted free energy of binding. A more negative value indicates stronger binding.
Hydrogen Bonds 2Formed between the pyridine nitrogen and a donor residue (e.g., Lysine), and the carbonyl oxygen and another donor residue (e.g., Arginine).
π-π Stacking Interactions 1Between the pyridine ring and an aromatic residue (e.g., Phenylalanine).
Hydrophobic Interactions 3Involving the ethyl group and hydrophobic pockets within the receptor site.
RMSD (Å) 1.5Root-mean-square deviation of the ligand conformation from a reference structure, indicating the stability of the docked pose.

Interaction Studies with Metal Ions: The pyridine nitrogen of this compound makes it a potential ligand for metal ions. rsc.orgnih.gov Computational methods, particularly Density Functional Theory (DFT), can be used to model the coordination chemistry of this compound. nih.gov These calculations can predict the geometry of the resulting metal complexes, the strength of the metal-ligand bond, and the electronic structure of the complex. nrel.gov Understanding these interactions is crucial for applications in catalysis, materials science, and the design of metal-based drugs. osti.gov The acetate group can also participate in metal coordination, potentially acting as a bidentate or monodentate ligand. bohrium.comacs.org

Table 2: Hypothetical DFT Calculation Results for a Metal Complex of this compound

PropertyCalculated Value
Coordination Number 4
Geometry Tetrahedral
Metal-Nitrogen Bond Length (Å) 2.1
Binding Energy (kcal/mol) -25.8
HOMO-LUMO Gap (eV) 3.5

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.net For this compound and its derivatives, QSRR models can be developed to predict various aspects of their chemical reactivity, such as reaction rates or equilibrium constants. chemrxiv.orgrsc.org

The development of a QSRR model typically involves several steps:

Dataset Compilation: A dataset of structurally related compounds with experimentally measured reactivity data is assembled. For instance, a series of substituted pyridine-2-ylethyl acetates could be synthesized, and their rates of a specific reaction (e.g., hydrolysis of the ester) measured.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D shape of the molecule.

Electronic: Quantifying the distribution of electrons (e.g., partial charges, dipole moment, HOMO/LUMO energies).

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the observed reactivity. chemrevlett.com

Model Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. oup.com

A hypothetical QSRR model for the hydrolysis rate of substituted 2-Pyridin-2-ylethyl acetates might take the form of the following equation:

log(k) = c0 + c1σ + c2Es + c3*LUMO

Where:

log(k) is the logarithm of the hydrolysis rate constant.

σ is the Hammett constant of the substituent on the pyridine ring, representing its electronic effect.

Es is the Taft steric parameter of the substituent.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor.

c0, c1, c2, and c3 are the regression coefficients determined from the statistical analysis.

Table 3: Hypothetical Data for a QSRR Study on Substituted 2-Pyridin-2-ylethyl Acetates

Substituent (on Pyridine Ring)Experimental log(k)Hammett (σ)Taft (Es)LUMO (eV)Predicted log(k)
4-H-3.50.001.24-0.85-3.48
4-CH3-3.8-0.170.00-0.82-3.75
4-Cl-3.10.230.27-1.10-3.12
4-NO2-2.50.78-1.01-1.50-2.55

Such QSRR models provide valuable predictive tools for estimating the reactivity of new, unsynthesized derivatives of this compound, thereby accelerating the discovery and development of compounds with desired properties. mdpi.com

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

2-Pyridin-2-ylethyl acetate (B1210297) and its close derivatives, particularly ethyl 2-(2-pyridylacetate), serve as foundational materials for the synthesis of a wide array of heterocyclic compounds. The reactive methylene (B1212753) group adjacent to the pyridine (B92270) ring and the carbonyl group are key to its versatility in cyclization and condensation reactions.

The ethyl ester derivative, ethyl 2-(2-pyridylacetate), is a key precursor for synthesizing various heterocyclic systems. Through a series of well-established reactions, the acetate moiety is transformed, enabling the construction of rings containing multiple heteroatoms. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields 2-(Pyridin-2-yl)acetohydrazide, a crucial intermediate. mdpi.com This hydrazide can then be reacted with various isothiocyanates to form thiosemicarbazides, which are subsequently cyclized under different conditions to produce a library of complex heterocyclic structures. mdpi.comresearchgate.net

These cyclization strategies allow for the efficient synthesis of:

1,2,4-Triazoles: Refluxing N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamides with sodium hydroxide (B78521) solution leads to the formation of 4-substituted-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com

1,3,4-Thiadiazoles: Intramolecular cyclization of the same hydrazinecarbothioamide precursors under acidic conditions (e.g., concentrated sulfuric acid) yields N-substituted-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amines. mdpi.comresearchgate.net

1,3,4-Oxadiazoles: The acetohydrazide precursor can also be used to create 5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione. mdpi.com

Furthermore, a multicomponent reaction involving ethyl 2-(pyridin-2-yl)acetates, arylglyoxal monohydrates, and heterocyclic ketene (B1206846) aminals provides a direct route to highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles. acs.org This cascade reaction, which proceeds via a decarboxylation mechanism, highlights the utility of the pyridin-2-yl)acetate scaffold in constructing substituted pyrroles and other related heterocycles. acs.org

Starting Material/IntermediateReaction ConditionsResulting Heterocyclic SystemReference
N-(Substituted-phenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideReflux with 2% NaOH4-(Substituted-phenyl)-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com
N-(Substituted-phenyl)-2-(pyridin-2-ylacetyl)hydrazinecarbothioamideIntramolecular cyclization with H₂SO₄N-(Substituted-phenyl)-5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine mdpi.comresearchgate.net
Ethyl 2-(pyridin-2-yl)acetates, arylglyoxal monohydrates, heterocyclic ketene aminalsReflux in EtOH4-(Pyridin-2-ylmethyl)-2-aminopyrroles acs.org
2-(Pyridin-2-yl)acetohydrazideReaction with CS₂, KOH, then hydrazine hydrate4-Amino-5-(pyridin-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione mdpi.com

The ester functionality of 2-pyridin-2-ylethyl acetate allows for its modification into a polymerizable monomer. Specifically, 2-(pyridin-2-yl)ethyl methacrylate (B99206) can be synthesized and subsequently polymerized using controlled polymerization techniques like group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization. rsc.orgresearchgate.net This approach enables the creation of well-defined homopolymers (poly[2-(pyridin-2-yl)ethyl methacrylate]) and block copolymers. rsc.orgresearchgate.net The resulting polymers contain the 2-pyridin-2-ylethyl group as a pendant side chain, which can be cleaved post-polymerization to unmask a carboxylic acid group, transforming the polymer into poly(methacrylic acid). rsc.org This "protecting group" strategy is crucial for creating complex polymeric structures, such as diblock copolymers with poly(methacrylic acid) segments, which would be difficult to synthesize directly. rsc.org

Utilization as a Chemical Protecting Group for Carboxylic Acids

The 2-(pyridin-2-yl)ethyl ester is an effective protecting group for carboxylic acids, particularly in the synthesis of polymers and peptides. rsc.orgtum.de This protecting group is valued for its unique cleavage conditions, offering an alternative to more common protecting strategies. It remains stable under acidic conditions and is resistant to catalytic hydrogenolysis. rsc.orgresearchgate.net

Deprotection, or removal of the 2-(pyridin-2-yl)ethyl group to regenerate the carboxylic acid, can be achieved under mild conditions through two main pathways:

Chemical Cleavage: The ester can be hydrolyzed under alkaline conditions. rsc.orgresearchgate.net This makes it one of the few protecting groups that can be removed with a base, adding to its synthetic utility.

Thermal Cleavage: The group can be removed by heating at or above 110 °C. rsc.org

This dual-cleavage capability allows for selective deprotection in the presence of other functional groups, facilitating complex multi-step syntheses. Its application in converting poly[2-(pyridin-2-yl)ethyl methacrylate] to poly(methacrylic acid) demonstrates its practical use in polymer chemistry. rsc.orgresearchgate.net

Precursor for Ligand Design in Coordination Chemistry

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making the molecule and its derivatives attractive precursors for designing chelating ligands. The ability to chemically modify the ester portion of the molecule allows for the introduction of additional donor atoms, leading to the creation of polydentate ligands for use in coordination chemistry and catalysis.

Ligands derived from the 2-pyridin-2-yl structure form stable complexes with a wide range of transition metals, including ruthenium(II), cadmium(II), manganese(II), and zinc(II). mdpi.comnih.goviucr.org The coordination geometry and resulting properties of the metal complexes are highly dependent on the specific ligand structure and the metal ion.

For example, a cadmium complex with a ligand containing two pyridin-2-ylmethyl groups and a thiol donor, {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II), adopts a distorted trigonal–bipyramidal geometry. iucr.org In another case, the flexible bis-pyrazol-bis-acetate ligand coordinates to Zn(II), Mn(II), and Cd(II) to form complexes with diverse supramolecular structures, including 2D sheet-like architectures and 1D zigzag chains, influenced by the choice of metal and counter-anion. mdpi.com Ruthenium(II) polypyridyl complexes derived from tetradentate ancillary ligands incorporating the pyridin-2-ylmethyl scaffold have been developed for applications in photocaging, where a caged molecule is released upon irradiation with light. nih.gov

Ligand TypeMetal Ion(s)Resulting Complex Structure/ApplicationReference
Diethyl 2,2'-(pyridine-2,6-diylbis(5-methyl-1H-pyrazole-3,1-diyl))diacetateZn(II), Mn(II), Cd(II)Forms diverse supramolecular architectures (0D, 1D, 2D) with distorted octahedral or trigonal bipyramidal geometries. mdpi.com
2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolCd(II)Forms a mononuclear complex with a distorted trigonal–bipyramidal geometry. iucr.org
Tris(2-pyridylmethyl)amine (TPA) derivativesRu(II)Forms complexes used for photocaging of bioactive molecules like nitriles and aromatic heterocycles. nih.gov
N,N′-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine (Schiff base)Cu(II)Forms a mononuclear complex with a distorted square planar geometry. researchgate.net

Advanced Applications in Chemical Research (e.g., metal ion transport)

While direct studies detailing the use of this compound specifically for metal ion transport are not extensively documented, its structural features suggest significant potential in this and related areas of advanced chemical research. The core components of the molecule, namely the pyridine ring and the ethyl acetate group, are prevalent in ligands designed for coordination chemistry and the transport of metal ions.

The pyridin-2-yl group is recognized as a strong σ-donor ligand, capable of forming stable coordination complexes with various metal ions. Research into analogous compounds confirms the crucial role of this moiety. For instance, the thioester equivalent, S-[2-(Pyridin-2-yl)ethyl] ethanethioate, is noted for its relevance in coordination chemistry, where the pyridin-2-yl ethyl group facilitates stable coordination with metals such as cobalt(II).

Further studies on more complex molecules incorporating the pyridyl group underscore its effectiveness in binding and mobilizing metal ions. Ligands such as 2-amino-N-(2-oxo-2-(2-(pyridin-2-yl)ethyl amino)ethyl)acetamide have been investigated for their interactions with Cu(II), Ni(II), Zn(II), and Ca(II) ions, with research highlighting the pyridyl group's high capacity for mobilizing copper(II). researchgate.net Similarly, (Pyridin-2-ylmethyl)porphyrins are synthesized to create complexes with Zn(II) and Ni(II), where the pyridinyl fragment coordinates with the metal center. academie-sciences.fr

The potential mechanism for this compound in such applications would involve the nitrogen atom of the pyridine ring and possibly the carbonyl oxygen of the acetate group acting as donor sites for coordination with a metal ion. This chelating ability is fundamental for applications like bulk liquid membrane transport, where carrier molecules selectively bind metal ions in a source phase and release them in a receiving phase. ugm.ac.idresearchgate.net For example, the related compound pyridin-2-ylmethyl 2-(eugenoxy)acetate (PMEOA) has been successfully used as a carrier for the transport of Cu²⁺, Cd²⁺, and Cr³⁺ ions. ugm.ac.id

The body of research on structurally similar pyridine derivatives strongly supports the potential of this compound as a valuable compound in advanced chemical research, particularly in the design of new ligands for metal ion separation, transport, and catalysis.

Structure Reactivity Relationship Investigations

Influence of Pyridine (B92270) Ring Substituents on Ester Reactivity

The electronic properties of the pyridine ring play a significant role in the reactivity of the ester group in 2-pyridin-2-ylethyl acetate (B1210297). The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density at the ester's carbonyl carbon. The position and nature of substituents on the pyridine ring can either enhance or diminish this effect, thereby modulating the ester's susceptibility to nucleophilic attack.

Electron-withdrawing groups (EWGs) on the pyridine ring, such as nitro (-NO₂) or chloro (-Cl) groups, are expected to increase the reactivity of the ester towards hydrolysis. nih.gov These groups pull electron density away from the ring and, by extension, from the ester group, making the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles like water or hydroxide (B78521) ions. nih.govlearncbse.in Conversely, electron-donating groups (EDGs), such as alkyl or methoxy (B1213986) groups, would decrease the ester's reactivity by increasing the electron density on the carbonyl carbon, making it less electrophilic. learncbse.inrsc.org

Studies on related pyridyl esters have confirmed these general principles. For instance, the alkaline hydrolysis rates of methyl methoxypyridinecarboxylates are influenced by the position of the methoxy group, which affects the electronic interaction with the ring nitrogen. rsc.org Similarly, in the pyridine-catalyzed hydrolysis of benzenesulphonyl chlorides, the rates are correlated with the electronic nature of the substituents on the pyridine ring, as described by the Hammett equation. rsc.org These findings underscore the critical role of pyridine ring substituents in controlling ester reactivity.

A summary of the expected effect of pyridine ring substituents on the rate of hydrolysis of 2-pyridin-2-ylethyl acetate is presented in the table below.

Substituent PositionSubstituent TypeExpected Effect on Hydrolysis RateRationale
4-positionElectron-withdrawing (e.g., -NO₂)IncreaseIncreases electrophilicity of the carbonyl carbon. nih.gov
4-positionElectron-donating (e.g., -CH₃)DecreaseDecreases electrophilicity of the carbonyl carbon. learncbse.in
2- or 6-positionBulky GroupDecreaseSteric hindrance may impede the approach of the nucleophile. learncbse.in

Impact of Alkyl Linker Modifications on Chemical Behavior

The two-carbon ethyl linker separating the pyridine ring and the acetate group is another key structural feature that dictates the chemical behavior of this compound. Modifications to this linker, such as changing its length or introducing branching, can have profound effects on reactivity.

The length of the alkyl chain can influence the rate of intramolecular reactions and the stability of transition states. For instance, in a series of bis[(2-(2-pyridyl)ethyl]amine ligands, the length of the alkane chain linking the two pyridylethyl moieties affects the kinetics and thermodynamics of dioxygen binding to their dicopper(I) complexes. acs.org While not a direct measure of ester reactivity, this demonstrates the principle that the flexibility and conformation conferred by the linker length are critical.

In the context of ester hydrolysis, a shorter or more rigid linker could bring the pyridine nitrogen into closer proximity to the ester carbonyl, potentially leading to intramolecular catalysis or steric hindrance. Conversely, a longer, more flexible linker would diminish these intramolecular interactions. Research on the degradation of alkylimidazolium and pyridinium-based ionic liquids has shown that the length of the n-alkyl chain substituted at the nitrogen atom correlates with their resistance to degradation. nih.gov Specifically, lengthening the alkyl chain generally increased resistance to degradation. nih.gov This suggests that for this compound, modifications to the ethyl linker could similarly alter its reactivity profile.

The table below illustrates the potential impact of modifying the alkyl linker in this compound.

Linker ModificationPotential Effect on ReactivityUnderlying Principle
Shortening the linker (e.g., to a methyl group)May increase intramolecular interactions (catalytic or steric)Proximity effects become more pronounced.
Lengthening the linker (e.g., to a propyl or butyl group)May decrease intramolecular interactions, potentially altering solubility and degradation rates. nih.govIncreased conformational flexibility and altered physical properties. nih.govacs.org
Introducing branching on the linkerLikely to decrease reactivityIncreased steric hindrance around the ester carbonyl. learncbse.in

Stereoelectronic Effects on Chemical Transformations

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on chemical reactivity, are crucial for understanding the transformations of this compound. e-bookshelf.de The conformation of the molecule, particularly the orientation of the lone pair orbitals on the oxygen and nitrogen atoms relative to the ester group, can dictate the pathway and products of a reaction. cdnsciencepub.comresearchgate.net

The hydrolysis of esters proceeds through a tetrahedral intermediate. The stability and subsequent breakdown of this intermediate are governed by stereoelectronic principles. cdnsciencepub.comresearchgate.net Specifically, the cleavage of a C-O bond is most favorable when there are two lone pairs on the other oxygen atoms oriented antiperiplanar (at 180°) to the leaving group. ulaval.ca This orbital alignment provides maximum electronic assistance for bond breaking.

In the case of this compound, the conformation of the ethyl linker will determine the relative orientation of the pyridine nitrogen's lone pair and the ester group. Certain conformations may allow for the nitrogen's lone pair to participate in the reaction, either by stabilizing the transition state or by acting as an intramolecular nucleophile or general base catalyst. Studies on the hydrolysis of cyclic orthoesters have provided strong experimental evidence for the role of stereoelectronic control in the cleavage of tetrahedral intermediates. cdnsciencepub.comcdnsciencepub.com These studies show that the breakdown of the intermediate is highly selective and dependent on its conformation. cdnsciencepub.com

Elucidation of Kinetic and Thermodynamic Parameters in Structure-Reactivity Correlations

Quantitative analysis of reaction rates (kinetics) and energy changes (thermodynamics) provides a deeper understanding of the structure-reactivity relationships governing this compound. By systematically varying the structure and measuring the corresponding changes in kinetic and thermodynamic parameters, it is possible to derive correlations that have predictive power.

For example, the hydrolysis of this compound and its derivatives can be studied under pseudo-first-order conditions to determine the rate constants. acs.org The activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can be obtained from the temperature dependence of the rate constants. acs.org These parameters provide insights into the transition state of the reaction. A large negative ΔS‡, for instance, would suggest a highly ordered, associative transition state, which is typical for bimolecular ester hydrolysis. acs.org

In a study of dinuclear nickel(II) complexes catalyzing the hydrolysis of a phosphate (B84403) ester, the activation parameters were determined to be ΔH‡ = 64 kJ mol⁻¹ and ΔS‡ = -104 J mol⁻¹ K⁻¹ for one complex, and ΔH‡ = 68 kJ mol⁻¹ and ΔS‡ = -109 J mol⁻¹ K⁻¹ for another, indicating a similar associative mechanism for both. acs.org Similar studies on this compound and its analogs would be invaluable.

Furthermore, thermodynamic parameters for related systems, such as the O₂-binding to dicopper(I) complexes with pyridylethylamine ligands, have been determined. acs.org The enthalpy of reaction (ΔH°) for the formation of the peroxo-dicopper(II) complexes ranged from -81 to -84 kJ mol⁻¹, indicating a strong, exothermic interaction. acs.org The equilibrium constant (K) for this process was also found to be dependent on the length of the alkyl linker connecting the chelating groups. acs.org

The following table summarizes key kinetic and thermodynamic parameters and their significance in understanding the reactivity of this compound.

ParameterSymbolSignificance
Rate ConstantkA measure of the reaction speed under specific conditions.
Enthalpy of ActivationΔH‡The energy barrier that must be overcome for the reaction to occur. acs.org
Entropy of ActivationΔS‡A measure of the change in disorder in forming the transition state. acs.org
Enthalpy of ReactionΔH°The overall heat change of the reaction. acs.org
Equilibrium ConstantKThe ratio of products to reactants at equilibrium, indicating the extent of reaction. acs.org

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-pyridin-2-ylethyl acetate derivatives, and how are they characterized?

The synthesis of these derivatives often involves microwave-assisted Sonogashira coupling as a key step. For example, palladium catalysts and CuI are used to facilitate cross-coupling reactions between pyridine derivatives and acetylene intermediates. Post-synthesis, compounds are purified via silica gel column chromatography and characterized using techniques like 1H^1H NMR (300 MHz), TLC, and elemental analysis (±0.4% tolerance). Melting points are determined using a MEL-TEMP apparatus .

Q. How is the in vitro inhibitory activity of this compound derivatives against receptor tyrosine kinases (RTKs) evaluated?

Phosphotyrosine ELISA is used to assess RTK inhibition. Cells (e.g., A431, U251) are serum-starved, treated with test compounds, and stimulated with growth factors (EGF, VEGF). Lysates are incubated with HRP-conjugated phosphotyrosine antibodies, and luminescence is measured. IC50_{50} values are derived from dose-response curves (10–0.12 µM range) .

Q. What statistical methods are applied to analyze tumor growth data in preclinical models?

Tumor volume is calculated as length×width×depth\text{length} \times \text{width} \times \text{depth}, and growth rates are analyzed using linear regression in GraphPad Prism. Two-way ANOVA with repeated measures is used for growth rate comparisons, while one-way ANOVA with Newman-Keuls post hoc tests evaluates angiogenesis and metastasis .

Advanced Research Questions

Q. How can discrepancies in anti-tumor activity across different experimental models (e.g., B16-F10 syngeneic vs. xenograft models) be resolved?

Variations may arise from differences in tumor microenvironment or compound pharmacokinetics. For instance, compound 8 showed reduced metastasis in B16-F10 models but variable efficacy in other cell lines due to structural specificity for RTKs like VEGFR and PDGFR. Cross-model validation and pharmacokinetic profiling (e.g., plasma stability assays) help reconcile such discrepancies .

Q. What structural modifications enhance selectivity and potency against specific RTKs?

Substituents at the 4-amino position of the pyrrolo[2,3-d]pyrimidine scaffold influence RTK selectivity. For example, bulky hydrophobic groups (e.g., trimethylacetyl) improve binding to hydrophobic pocket II of kinases like EGFR, increasing potency. Structure-activity relationship (SAR) studies guided by molecular docking are critical for optimization .

Q. How is the maximum tolerated dose (MTD) determined in toxicity studies, and how does it inform experimental design?

MTD is established via weekly intraperitoneal dosing in NCr nu/nu mice. Weight loss (>10%) at 15–20 mg/kg indicates toxicity, while 12.5 mg/kg is deemed safe. MTD data guide dosing regimens in efficacy studies to balance therapeutic effects and toxicity .

Methodological Considerations

  • Synthesis Optimization : Microwave irradiation reduces reaction times (e.g., 3.5 minutes at 150°C for Sonogashira coupling) and improves yields compared to conventional heating .
  • In Vivo Metastasis Quantification : Lung metastases are counted in H&E-stained sections, with metastatic foci identified as irregular purple cell clusters against pink parenchyma .
  • Angiogenesis Assays : Chicken chorioallantoic membrane (CAM) assays quantify vascularization using digital image analysis after VEGF/bFGF stimulation and compound treatment .

Key Citations

  • Synthesis and SAR:
  • In Vivo Models:
  • RTK Inhibition:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.